N~1~-CYCLOHEXYL-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-CYCLOHEXYL-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a compound that features a cyclohexyl group, an imidazole ring, and a sulfanylacetamide moiety. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEXYL-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N~1~-CYCLOHEXYL-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N1-CYCLOHEXYL-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The cyclohexyl and sulfanylacetamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Known for its antihypertensive activity.
2,4-Disubstituted thiazoles: Exhibits antibacterial and antifungal activities.
Uniqueness
N~1~-CYCLOHEXYL-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-12-10(2)15-14(17-12)19-9-13(18)16-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZWCQRVFQQVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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